1,3-Benzodioxol-4-ylmethanamine;hydrochloride - 2551115-13-8

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

Catalog Number: EVT-3052510
CAS Number: 2551115-13-8
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Building block for pharmaceuticals: It serves as a versatile starting material for the synthesis of various pharmaceuticals and drug candidates. For instance, it is a key intermediate in the synthesis of SSR240612 [], a non-peptide antagonist of the bradykinin B1 receptor.
  • Synthesis of enzyme inhibitors: Researchers have utilized 1,3-Benzodioxol-4-ylmethanamine;hydrochloride to develop potent inhibitors targeting specific enzymes such as acyl-CoA: cholesterol O-acyltransferase (ACAT) []. EAB-309 [], an ACAT inhibitor, was synthesized using 1,3-Benzodioxol-4-ylmethanamine;hydrochloride as a starting material.
  • Development of anticonvulsant agents: Studies have explored the potential of derivatives containing the 1,3-benzodioxol-5-yloxy moiety as anticonvulsant agents []. These compounds were designed based on molecular hybridization and demonstrated promising activity in preclinical models of epilepsy.
  • Synthesis of antifungal agents: Several derivatives incorporating the 1,3-benzodioxol-4-ylmethanamine scaffold have shown promising antifungal activity [, ]. These compounds target various fungal strains and could potentially lead to the development of novel antifungal therapies.

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. [] It exhibits excellent pharmacokinetic properties in preclinical animal models and humans. [] AZD0530 effectively inhibits tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model in vivo and significantly increases survival in an aggressive, orthotopic human pancreatic cancer model. []

Relevance: AZD0530 shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, but with a chlorine substitution at the 5-position and a complex quinazolin-4-amine substituent at the 4-position. []

(R)-N-2-(1,3-benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea (EAB-309)

Compound Description: EAB-309 is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. [] It exhibits potent inhibitory effects on ACATs in vitro and effectively lowers plasma cholesterol levels in vivo. [] EAB-309 shows promising potential as a novel hypocholesterolemic and antiatherosclerotic agent. []

Relevance: EAB-309 shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, featuring a heptyl chain substituted at the 4-position. [] The chirality at the 2-position of the heptyl chain further distinguishes EAB-309. []

4-Methoxybenzo[1,3]dioxole-5-carbaldehyde

Compound Description: This compound is an aldehyde derivative of 1,3-benzodioxole, featuring a methoxy group at the 4-position and a carbaldehyde group at the 5-position. It is used as a reagent in the synthesis of various organic compounds, including the title compound in paper 3. []

Relevance: This compound shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. It differs by the presence of a methoxy group at the 4-position and a carbaldehyde group at the 5-position, instead of the methanamine group in the target compound. []

2-(1,3-benzodioxol-4-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (bdip)

Compound Description: bdip is a bidentate ligand used in the synthesis of ruthenium(II) complexes. [] When coordinated with ruthenium(II) centers, the resulting complexes exhibit DNA-binding properties through intercalation. [] The ancillary ligands on the ruthenium(II) complex significantly influence the spectral properties and DNA-binding behavior of the complex. []

Relevance: bdip shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key difference lies in the substitution at the 4-position of the 1,3-benzodioxole ring. [] In bdip, this position connects to an imidazo[4,5-f][1,10]phenanthroline moiety, conferring its ability to act as a bidentate ligand. []

4-Methyl-2,2-dichloro-1,3-benzodioxole

Compound Description: This compound serves as a starting material in the synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a key intermediate for various pharmaceuticals and pesticides. [, ]

5-Chloro-1,3-benzodioxol-4-amine

Compound Description: This compound undergoes extensive metabolism in rats, primarily through demethylenation and sulfate conjugation. [] Its metabolic fate exhibits similarities to other methylenedioxyphenyl compounds. []

Relevance: This compound shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key differences lie in the amine substituent at the 4-position and a chlorine atom at the 5-position. []

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

Compound Description: Compound 6 is an Amuvatinib derivative that demonstrates selective toxicity towards glucose-starved tumor cells. [] It disrupts mitochondrial membrane potential, highlighting the dependence of glucose-starved cells on mitochondrial function. [] Compound 6 holds potential as an antitumor agent for treating glucose-starved tumors. []

Relevance: Although Compound 6 shares the 1,3-benzodioxole core with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, it differs significantly in the substitution pattern. [] Compound 6 has a more complex substituent at the 5-position of the benzodioxole ring, involving a thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide moiety. []

2,2-Difluoro-1,3-benzodioxol-4-aldehyde

Compound Description: This compound serves as a crucial intermediate in synthesizing Fludioxonil, a fungicide. [, , ]

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [] It demonstrates high selectivity for the B1 receptor over the B2 receptor. [] SSR240612 effectively inhibits bradykinin B1 receptor-mediated responses in various in vitro and in vivo models, including paw edema, ear edema, tissue destruction, and pain. []

Relevance: Although SSR240612 shares the 1,3-benzodioxole core with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride, it features a significantly more complex structure overall. [] The 1,3-benzodioxole moiety in SSR240612 is substituted at the 5-position with a complex chain incorporating a sulfonamide group, a propanamide group, and a piperidine ring. []

2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate

Compound Description: This compound exhibits a nearly coplanar structure between the fused rings. [] The crystal structure is characterized by chains formed through N—H⋯O hydrogen bonds between the amine and carbonyl groups. []

2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides

Compound Description: This series of compounds was designed as potential anticonvulsant agents, particularly for partial seizures. [] They exhibit good binding affinity with epilepsy molecular targets like GABA (A) receptors, glutamate receptors, Na+/H+ exchanger, and GABA-aminotransferase. []

Relevance: Compounds within this series share the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. [] The connection point to the rest of the molecule is at the 5-position of the benzodioxole ring, unlike the target compound where it is at the 4-position. [] Additionally, they possess a 2-(acetohydrazide) substituent linked via an oxygen atom to the benzodioxole ring. []

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)

Compound Description: Compound 4 represents a potential new antifungal agent. [] The E-configuration of its imine moiety has been confirmed through single-crystal X-ray analysis. [] The compound undergoes DFT computations to understand its electronic properties and Hirshfeld surface analysis to evaluate intermolecular interactions. [] Molecular docking studies assess its potential interaction with target proteins. []

1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines

Compound Description: This set of compounds includes three closely related structures: 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine, and 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine. [] Despite similar molecular conformations, they exhibit different intermolecular interactions. [] The 3-fluorobenzoyl derivative forms a three-dimensional structure through hydrogen bonds, while the difluorobenzoyl and dichlorobenzoyl analogues lack hydrogen bonding. []

Relevance: These compounds share the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The main differences are the substitution patterns and the presence of a piperazine ring linked to the benzodioxole moiety. [] The variations in halogen substitution on the benzoyl group contribute to the distinct intermolecular interactions observed. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a highly potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials. [] This compound shows promise for treating cystic fibrosis, particularly in patients with the F508del CFTR mutation. []

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone (Compound 5)

Compound Description: Compound 5 is a newly developed antifungal agent. [] Its E-configuration has been confirmed through single crystal X-ray analysis. [] DFT simulations were performed to analyze the spectral and electronic properties of the compound and compared with experimental data. [] Hirshfeld surface analysis and molecular docking simulations were also conducted to evaluate its intermolecular interactions and potential binding mode with target proteins, respectively. []

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB)

Compound Description: (+)-MBDB is a psychoactive compound with stimulus properties similar to MDMA. [] In animal studies, it produces a discriminative stimulus effect that generalizes to MDMA and its parent compound, 3,4-methylenedioxyamphetamine. [] The (+)-isomer exhibits greater potency than the (-)-isomer. []

Relevance: (+)-MBDB shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key difference lies in the substitution at the 5-position of the benzodioxole ring, where (+)-MBDB has a butanamine moiety. [] This structural similarity likely contributes to the shared pharmacological effects between (+)-MBDB and MDMA. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one (Compound 8)

Compound Description: Compound 8 displays antimicrobial activity against a range of bacteria and fungi, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [, ] Its structure, particularly the S-alkylation, is confirmed by single crystal X-ray analysis. []

1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

Compound Description: This compound's crystal structure has been determined using X-ray diffraction analysis. []

Relevance: This compound shares the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. It differs by the presence of a 3-(1H-imidazol-1-yl)propan-1-one substituent at the 5-position of the benzodioxole ring, instead of the methanamine group in the target compound. []

3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

Compound Description: This set of compounds includes two isomers: 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one and 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. [] Although both compounds are nonplanar and have an intramolecular C—H···O hydrogen bond involving the carbonyl oxygen, they exhibit different intermolecular interactions. [] These differences are primarily attributed to the varying roles of the oxygen atoms in each isomer. []

Relevance: These compounds share the 1,3-benzodioxole core structure with 1,3-Benzodioxol-4-ylmethanamine;hydrochloride. The key differences lie in the presence of a thiazolidin-4-one ring and a nitrophenyl group linked to the benzodioxole moiety. [] The isomers differ in the position of the nitro group on the phenyl ring, which leads to variations in intermolecular interactions. []

1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP)

Compound Description: 1-BCP acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. [] In mice studies, 1-BCP administration enhances swimming endurance capacity, potentially by increasing liver and muscle glycogen content, decreasing lactic acid and blood urea nitrogen levels, and improving endogenous cellular antioxidant enzyme activity. []

N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives

Compound Description: This series of compounds represents N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine. [] They were synthesized and evaluated for their antibacterial activity. [] Results showed moderate inhibitory activity against tested bacteria compared to the reference drug ciprofloxacin. []

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Compound Description: This compound exists in two polymorphic forms: a triclinic form with Z' = 2 and a monoclinic form with Z' = 1. [, ]

1-[(1,3-benzodioxol-5-yl)methyl]-7-iodo-2,3-dihydroindole (Compound 1)

Compound Description: Compound 1 is a starting material for biaryl coupling reactions. Reaction with Pd(OAc)2 selectively produces 4,5-dihydro-7H-[1,3]dioxolo[4,5-k]pyrrolo[3,2,1-de]phenanthridine, where the coupling occurs at a more sterically hindered carbon. []

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester ((1R, 3R)-Cpe)

Compound Description: (1R, 3R)-Cpe serves as a key intermediate in the synthesis of Tadalafil, a selective phosphodiesterase type-5 inhibitor. [] A chiral high-performance liquid chromatography method was developed to determine the diastereoisomeric and enantiomeric impurities in (1R, 3R)-Cpe. []

Properties

CAS Number

2551115-13-8

Product Name

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

IUPAC Name

1,3-benzodioxol-4-ylmethanamine;hydrochloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62

InChI

InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H

InChI Key

MBKZPCXUHOKLGA-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC(=C2O1)CN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.